molecular formula C17H14FN7OS B2503604 N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351633-62-9

N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No. B2503604
CAS RN: 1351633-62-9
M. Wt: 383.41
InChI Key: RCIXTOBMEPLNIV-UHFFFAOYSA-N
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Description

The compound "N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide" is a novel molecule that appears to be structurally related to various bioactive molecules with potential anticancer properties. The presence of a tetrazole ring, a fluorobenzo[d]thiazole moiety, and an acetamide group suggests that this compound could interact with biological targets in a manner similar to other compounds within the thiazole and tetrazole families, which have been reported to exhibit significant anticancer activities .

Synthesis Analysis

The synthesis of related thiazole acetamide derivatives typically involves multi-step reactions starting from appropriate precursors. For instance, the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives involves the reaction of aminophenyl with thiazol-2-yl acetamide . Similarly, the synthesis of 5-methyl-4-phenyl thiazole derivatives as anticancer agents includes the reaction of chloroacetamide with mercapto derivatives . Although the exact synthesis route for the compound is not provided, it is likely to involve similar synthetic strategies, possibly including the use of tetrazole and fluorobenzo[d]thiazole building blocks.

Molecular Structure Analysis

The molecular structure of thiazole acetamide derivatives is characterized by the presence of a thiazole ring attached to an acetamide group. The structural elucidation is often confirmed by spectroscopic methods such as NMR and LC-MS/MS . The compound is expected to have a complex structure due to the presence of multiple aromatic systems and heterocycles, which may influence its binding to biological targets.

Chemical Reactions Analysis

Thiazole acetamide derivatives can undergo various chemical reactions depending on their substituents. For example, the presence of amino groups can lead to further derivatization or participate in the formation of hydrogen bonds with biological targets . The fluorine atom in the fluorobenzo[d]thiazole moiety could also affect the molecule's reactivity and its interaction with enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of heteroatoms and aromatic systems can affect these properties and, consequently, the compound's pharmacokinetic profile. For example, the introduction of a tetrazole ring can enhance the compound's bioavailability and metabolic stability . The fluorine atom can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes .

Scientific Research Applications

Antitumor Activity

The synthesis and evaluation of new derivatives, including benzothiazole derivatives bearing different heterocyclic rings, have been investigated for their potential antitumor activities. These studies focus on the antitumor efficacy of these compounds against various human tumor cell lines derived from neoplastic diseases. For instance, some compounds exhibited considerable anticancer activity against specific cancer cell lines, highlighting their potential as anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antifungal Properties

The antibacterial evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties has revealed promising results against various bacterial strains. These compounds have shown effectiveness in inhibiting the growth of bacteria such as Xanthomonas oryzae pv. Oryzae and Xanthomonas axonopodis pv. Citri, indicating their potential as antibacterial agents. Furthermore, some derivatives displayed excellent nematicidal activity, suggesting additional applications in agriculture (Lu, Zhou, Wang, & Jin, 2020).

Anti-inflammatory Activity

Research into novel derivatives has also uncovered significant anti-inflammatory activities. For example, certain synthesized compounds have shown notable efficacy in reducing inflammation, indicating their potential utility in developing new anti-inflammatory medications (Sunder & Maleraju, 2013).

Antipsychotic Agents

The exploration of novel chemical structures for antipsychotic medication has led to the development of compounds with unique profiles. These compounds have been found to exhibit antipsychotic-like behavior in animal tests without interacting with dopamine receptors, a common mechanism for many antipsychotics. This research suggests the potential for developing new classes of antipsychotic drugs with different mechanisms of action (Wise et al., 1987).

Mechanism of Action

properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN7OS/c1-24(17-21-16-13(18)3-2-4-14(16)27-17)9-15(26)20-11-5-7-12(8-6-11)25-10-19-22-23-25/h2-8,10H,9H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIXTOBMEPLNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)N2C=NN=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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